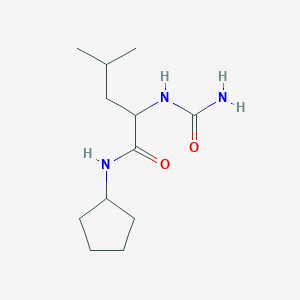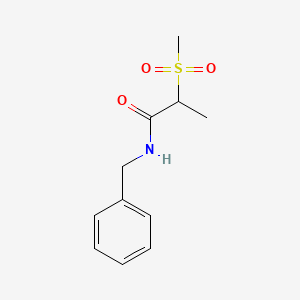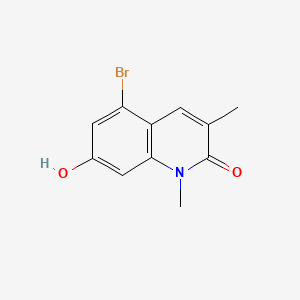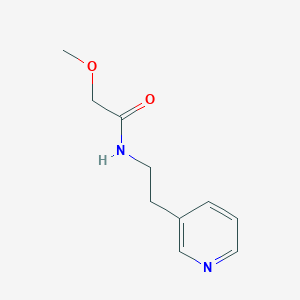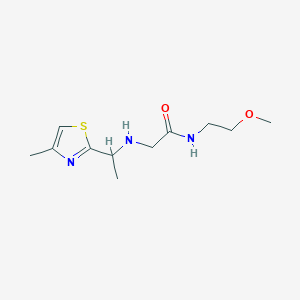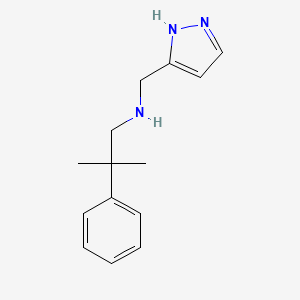![molecular formula C42H37O2PSi B14909172 3-(Diphenylphosphanyl)-2'-((R)-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B14909172.png)
3-(Diphenylphosphanyl)-2'-((R)-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1'-binaphthalen]-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol is a complex organic compound featuring a binaphthyl backbone with phosphanyl and hydroxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol typically involves multiple steps, including the formation of the binaphthyl backbone, introduction of the phosphanyl group, and subsequent functionalization with hydroxy and trimethylsilyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphanyl group can be reduced to form phosphine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the phosphanyl group can produce phosphine derivatives.
Aplicaciones Científicas De Investigación
(11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a precursor for synthesizing other complex organic compounds.
Mecanismo De Acción
The mechanism by which (11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol exerts its effects involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, influencing catalytic activity, while the hydroxy and trimethylsilyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions modulate the compound’s activity and its ability to influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Organochlorine compounds: Organic compounds containing chlorine, used in various industrial applications.
Uniqueness
(11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol stands out due to its binaphthyl backbone and the presence of both phosphanyl and hydroxy groups, which provide unique reactivity and interaction profiles compared to other similar compounds.
Propiedades
Fórmula molecular |
C42H37O2PSi |
|---|---|
Peso molecular |
632.8 g/mol |
Nombre IUPAC |
3-diphenylphosphanyl-1-[2-[(R)-hydroxy-(2-trimethylsilylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C42H37O2PSi/c1-46(2,3)38-25-15-14-24-35(38)41(43)36-27-26-29-16-10-12-22-33(29)39(36)40-34-23-13-11-17-30(34)28-37(42(40)44)45(31-18-6-4-7-19-31)32-20-8-5-9-21-32/h4-28,41,43-44H,1-3H3/t41-/m0/s1 |
Clave InChI |
RFPFQIYLMYEHJV-RWYGWLOXSA-N |
SMILES isomérico |
C[Si](C)(C)C1=CC=CC=C1[C@@H](C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
SMILES canónico |
C[Si](C)(C)C1=CC=CC=C1C(C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2E)-2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]prop-2-enoate](/img/structure/B14909093.png)

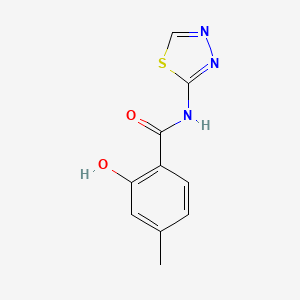

![4-Bromo-7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14909114.png)
